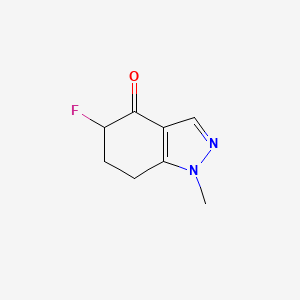

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FIT, and it has been studied for its unique properties that make it suitable for use in different research areas.

Scientific Research Applications

Antiviral Research: Inhibition of SARS-CoV-2 Main Protease (Mpro)

The COVID-19 pandemic has underscored the need for effective antiviral agents. Researchers have explored 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a scaffold for designing inhibitors against the SARS-CoV-2 main protease (Mpro). Virtual screening, molecular docking, and molecular dynamics simulations identified promising compounds. Notably, racemic amide 9m exhibited an IC50 value of 27.31 μM against Mpro .

Synthetic Chemistry: Versatile Building Block

This compound serves as a valuable building block in synthetic chemistry. It participates in diverse reactions, including C-H insertion reactions, Pd-catalyzed intramolecular C-H bond functionalization, and the preparation of tricyclic indole derivatives. Researchers have harnessed its reactivity to access structurally complex molecules .

Medicinal Chemistry: Indole Derivatives with Anti-Inflammatory Activity

Indazole derivatives, including 1,5,6,7-tetrahydro-4H-indazol-4-one, have been synthesized and screened for biological activity. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibit anti-inflammatory properties. These findings highlight the potential of this scaffold in drug discovery .

Iodination Chemistry: α-Iodo Derivative Synthesis

Iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) yields the α-iodo derivative as the main product. This reaction pathway is useful for further functionalization and derivatization .

Biological Activity: Guanylate Cyclase Inhibitors

Researchers have prepared tricyclic indole derivatives from 1,5,6,7-tetrahydro-4H-indol-4-one as inhibitors of guanylate cyclase. These compounds may modulate cellular signaling pathways and have potential therapeutic applications .

Enantioselective Synthesis: Arylalkenyl Indoles

Asymmetric C-H insertion of rhodium carbenoids with 1,5,6,7-tetrahydro-4H-indol-4-one leads to arylalkenyl indoles. This method enables the enantioselective preparation of valuable indole derivatives .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a key target for therapeutic intervention .

Mode of Action

The compound interacts with the SARS-CoV-2 Mpro through a process of molecular docking . This interaction results in the inhibition of the protease, thereby preventing the virus from replicating within the host cell .

Biochemical Pathways

The inhibition of the SARS-CoV-2 Mpro affects the viral replication pathway. By blocking the activity of this protease, the compound prevents the virus from producing essential proteins, thereby halting its replication process .

Pharmacokinetics

The compound was selected for synthesis and evaluation through a process of virtual screening, molecular dynamics simulation, and mm/gbsa calculations . This suggests that the compound likely has favorable pharmacokinetic properties that allow it to effectively interact with its target.

Result of Action

The result of the compound’s action is the inhibition of the SARS-CoV-2 Mpro. This leads to a decrease in viral replication, thereby reducing the severity of the infection . In testing, two hits with IC50 values below 60 μM were found, with the best result of 27.31 μM for racemic amide 9m .

Action Environment

The action of 5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is influenced by various environmental factors. For instance, the effectiveness of different approaches for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data . The best convergence was achieved when long molecular dynamics simulations (200 ns) of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other molecules in the environment.

properties

IUPAC Name |

5-fluoro-1-methyl-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-7-3-2-6(9)8(12)5(7)4-10-11/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXBJUSXEWNOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)C(CC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801601.png)

![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)

![Isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2801608.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2801613.png)

![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)

![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2801623.png)